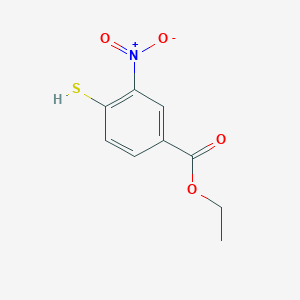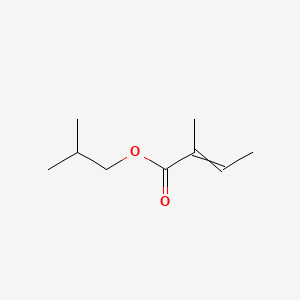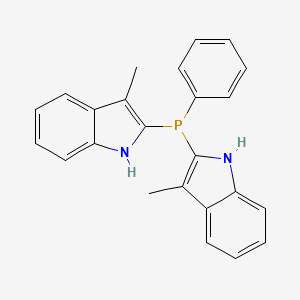
N''-(4-Methyl-3-nitrophenyl)guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methyl-3-nitrophenyl)guanidine is an organic compound that belongs to the class of guanidines. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications . This compound features a guanidine group attached to a 4-methyl-3-nitrophenyl moiety, which imparts unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methyl-3-nitrophenyl)guanidine can be achieved through several methods. One common approach involves the reaction of 4-methyl-3-nitroaniline with a guanylating agent such as S-methylisothiourea . The reaction typically occurs under mild conditions and can be catalyzed by various reagents to improve yield and selectivity.
Industrial Production Methods
In industrial settings, the production of 1-(4-Methyl-3-nitrophenyl)guanidine may involve a one-pot synthesis approach. This method utilizes N-chlorophthalimide, isocyanides, and amines to produce diverse guanidines, including 1-(4-Methyl-3-nitrophenyl)guanidine, in high yields . The process is efficient and scalable, making it suitable for large-scale production.
化学反应分析
Types of Reactions
1-(4-Methyl-3-nitrophenyl)guanidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The guanidine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and palladium on carbon are often used as reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted guanidines and amines, depending on the specific reaction conditions and reagents used .
科学研究应用
1-(4-Methyl-3-nitrophenyl)guanidine has several applications in scientific research:
Chemistry: It serves as a valuable scaffold in organocatalysis and as a precursor for the synthesis of heterocycles.
Biology: The compound’s ability to form hydrogen bonds makes it useful in studying protein-ligand interactions.
作用机制
The mechanism of action of 1-(4-Methyl-3-nitrophenyl)guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine group is highly basic and can form stable complexes with various biological molecules, influencing their activity and function . The nitro group can also participate in redox reactions, further modulating the compound’s effects.
相似化合物的比较
Similar Compounds
1-Methyl-3-nitroguanidine: Similar in structure but with a methyl group instead of a phenyl group.
1-Methyl-3-nitroso-1-nitroguanidine: Contains both nitro and nitroso groups, making it more reactive.
Uniqueness
1-(4-Methyl-3-nitrophenyl)guanidine is unique due to its combination of a guanidine group with a 4-methyl-3-nitrophenyl moiety. This structure imparts distinct chemical properties, such as high basicity and the ability to form stable hydrogen bonds, making it valuable in various applications .
属性
CAS 编号 |
754214-00-1 |
|---|---|
分子式 |
C8H10N4O2 |
分子量 |
194.19 g/mol |
IUPAC 名称 |
2-(4-methyl-3-nitrophenyl)guanidine |
InChI |
InChI=1S/C8H10N4O2/c1-5-2-3-6(11-8(9)10)4-7(5)12(13)14/h2-4H,1H3,(H4,9,10,11) |
InChI 键 |
ZDGOBULKEQZSPT-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)N=C(N)N)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[(2,2,2-Trichloroethoxy)sulfonyl]oxy}benzoic acid](/img/structure/B15158309.png)


![1H-Indole, 3-[(4-fluorophenyl)sulfonyl]-1-(3-piperidinyl)-](/img/structure/B15158330.png)
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-phenoxybutanoic acid](/img/structure/B15158361.png)

![2-[(Propan-2-yl)oxy]ethyl ethylphosphonate](/img/structure/B15158372.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-iodo-1-(phenylsulfonyl)-5-(2-thienyl)-](/img/structure/B15158376.png)

![2-{[10-(Thiophen-2-YL)decyl]oxy}oxane](/img/structure/B15158397.png)




